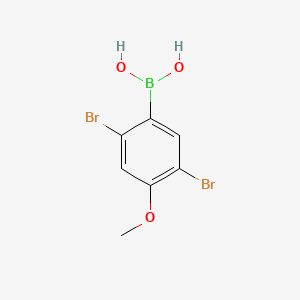

(2,5-Dibromo-4-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dibromo-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBr2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2,5-Dibromo-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylboronic acid, followed by purification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, followed by crystallization and purification processes to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2,5-Dibromo-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out in solvents like toluene, ethanol, or water under mild conditions .

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

(2,5-Dibromo-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for (2,5-Dibromo-4-methoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparación Con Compuestos Similares

Similar Compounds

(2,4-Dibromo-5-methoxyphenyl)boronic acid: Similar structure but with different bromine substitution pattern.

4-Methoxyphenylboronic acid: Lacks bromine substituents, making it less reactive in certain cross-coupling reactions.

2,5-Dimethoxyphenylboronic acid: Substituted with methoxy groups instead of bromine, leading to different reactivity and applications.

Uniqueness

(2,5-Dibromo-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in cross-coupling reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups allows for fine-tuning of its reactivity and selectivity in various synthetic applications .

Actividad Biológica

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a dibrominated aromatic ring with a methoxy substituent. The presence of bromine and methoxy groups can significantly influence its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The mechanism of action is often attributed to the inhibition of proteasome activity, leading to apoptosis in cancer cells.

- Case Study : A study evaluated the cytotoxic effects of various boronic acids on breast cancer cell lines. Compounds similar to this compound exhibited IC50 values ranging from 10 µM to 25 µM against 4T1 breast cancer cells, suggesting significant anticancer potential .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | 4T1 |

| Cisplatin | 20 | 4T1 |

2. Antimicrobial Activity

Boronic acids are known for their antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Research Findings : In vitro assessments demonstrated that this compound effectively inhibited the growth of Escherichia coli at concentrations as low as 6.5 mg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Staphylococcus aureus | 7.0 |

3. Enzyme Inhibition

The enzyme inhibition capabilities of this compound have been explored in various studies. It has shown potential as an inhibitor of certain enzymes involved in metabolic processes.

- Enzyme Activity : The compound demonstrated moderate inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values of 115.63 µg/mL and 3.12 µg/mL respectively .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By inhibiting proteasome activity, this compound can lead to the accumulation of pro-apoptotic factors in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The boronic acid moiety may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Enzyme Interaction : The structural features allow for effective binding to active sites on enzymes, inhibiting their function.

Propiedades

IUPAC Name |

(2,5-dibromo-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYYRNIKBYUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)OC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBr2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681579 |

Source

|

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-37-5 |

Source

|

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.